Cas no 887567-99-9 (3,6-Dibromo-4-fluoroindazole)

3,6-Dibromo-4-fluoroindazole is a halogenated indazole derivative with significant utility in pharmaceutical and agrochemical research. Its brominated and fluorinated structure enhances reactivity, making it a valuable intermediate for synthesizing complex heterocyclic compounds. The presence of bromine at the 3- and 6-positions, along with fluorine at the 4-position, offers selective functionalization opportunities, facilitating the development of biologically active molecules. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers value its versatility in cross-coupling reactions and as a building block for advanced chemical synthesis.
3,6-Dibromo-4-fluoroindazole structure
3,6-Dibromo-4-fluoroindazole structure
Product name:3,6-Dibromo-4-fluoroindazole
CAS No:887567-99-9
MF:C7H3Br2FN2
MW:293.918523073196
CID:3152752
PubChem ID:24728448

3,6-Dibromo-4-fluoroindazole Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dibromo-4-fluoroindazole
    • 3,6-dibromo-4-fluoro-2H-indazole
    • 887567-99-9
    • 3,6-DIBROMO-4-FLUORO-1H-INDAZOLE
    • MFCD07781843
    • DB-203995
    • Inchi: InChI=1S/C7H3Br2FN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12)
    • InChI Key: QCSHHJHLFSFSKX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 293.86265Da
  • Monoisotopic Mass: 291.86470Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7Ų
  • XLogP3: 3.4

3,6-Dibromo-4-fluoroindazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D625050-10mg
3,6-Dibromo-4-fluoroindazole
887567-99-9
10mg
$ 135.00 2022-06-05
TRC
D625050-2mg
3,6-Dibromo-4-fluoroindazole
887567-99-9
2mg
$ 65.00 2022-06-05
A2B Chem LLC
AH92827-1g
3,6-DIBROMO-4-FLUOROINDAZOLE
887567-99-9 95%
1g
$1773.00 2024-04-19
abcr
AB609142-500mg
3,6-Dibromo-4-fluoro-1H-indazole; .
887567-99-9
500mg
€1732.00 2024-07-19
TRC
D625050-1mg
3,6-Dibromo-4-fluoroindazole
887567-99-9
1mg
$ 50.00 2022-06-05
A2B Chem LLC
AH92827-500mg
3,6-DIBROMO-4-FLUOROINDAZOLE
887567-99-9 95%
500mg
$1277.00 2024-04-19
A2B Chem LLC
AH92827-250mg
3,6-DIBROMO-4-FLUOROINDAZOLE
887567-99-9 95%
250mg
$904.00 2024-04-19
abcr
AB609142-1g
3,6-Dibromo-4-fluoro-1H-indazole; .
887567-99-9
1g
€2403.00 2024-07-19
abcr
AB609142-250mg
3,6-Dibromo-4-fluoro-1H-indazole; .
887567-99-9
250mg
€1229.00 2024-07-19

Additional information on 3,6-Dibromo-4-fluoroindazole

3,6-Dibromo-4-fluoroindazole: A Comprehensive Overview

The compound 3,6-Dibromo-4-fluoroindazole (CAS No: 887567-99-9) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of bromine and fluorine substituents at specific positions imparts unique electronic and structural properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

Indazoles are known for their versatile applications in organic synthesis, pharmaceuticals, and materials science. The substitution pattern in 3,6-Dibromo-4-fluoroindazole is particularly intriguing, as the bromine atoms at positions 3 and 6, along with the fluorine atom at position 4, create a highly electron-deficient aromatic system. This property makes the compound an excellent candidate for various electrophilic aromatic substitution reactions. Recent studies have highlighted its potential as a building block for synthesizing advanced materials such as organic semiconductors and functional polymers.

The synthesis of 3,6-Dibromo-4-fluoroindazole typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of indazole derivatives followed by fluorination at specific positions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to achieve high yields of 3,6-Dibromo-4-fluoroindazole with minimal side reactions.

One of the most promising applications of 3,6-Dibromo-4-fluoroindazole lies in its use as an intermediate in drug discovery. The compound's unique electronic properties make it an ideal candidate for designing bioactive molecules targeting various therapeutic areas. Recent research has focused on its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in cell proliferation. A study conducted by researchers at the University of California revealed that derivatives of 3,6-Dibromo-4-fluoroindazole exhibit significant cytotoxic activity against several cancer cell lines.

In addition to its pharmaceutical applications, 3,6-Dibromo-4-fluoroindazole has shown potential in the field of optoelectronics. Its electron-deficient aromatic system makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. A team of scientists from South Korea reported that incorporating 3,6-Dibromo-4-fluoroindazole into OLED structures significantly improved device efficiency by enhancing charge transport properties.

The physical and chemical properties of 3,6-Dibromo-4-fluoroindazole have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents has been determined using advanced chromatographic techniques, while its thermal stability has been assessed using thermogravimetric analysis (TGA). These studies provide valuable insights into its suitability for different industrial applications.

From a safety standpoint, 3,6-Dibromo-4-fluoroindazole is not classified as a hazardous or regulated substance under current regulations. However, like all chemical compounds, it should be handled with care to avoid exposure risks. Proper personal protective equipment (PPE) should be used during synthesis and handling to ensure worker safety.

In conclusion, 3,6-Dibromo-4-fluoroindazole (CAS No: 887567-99-9) is a versatile compound with wide-ranging applications in chemistry and materials science. Its unique substitution pattern and electronic properties make it a valuable tool for researchers exploring new frontiers in drug discovery and optoelectronics. As ongoing studies continue to uncover its potential, this compound is poised to play an increasingly important role in advancing technological innovations across multiple industries.

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(CAS:887567-99-9)3,6-Dibromo-4-fluoroindazole
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